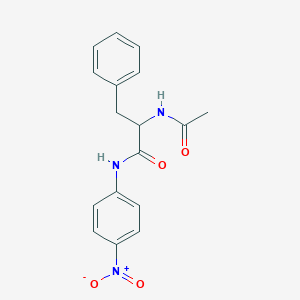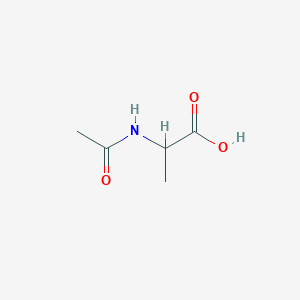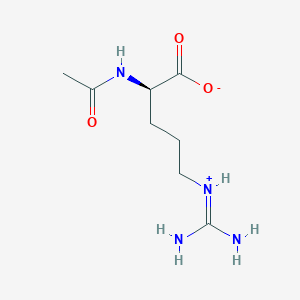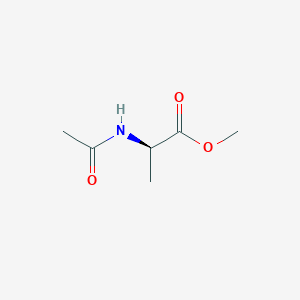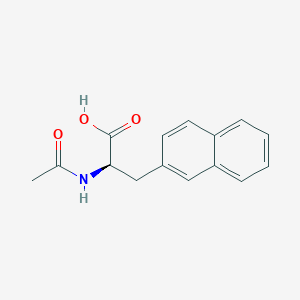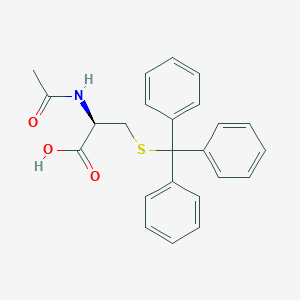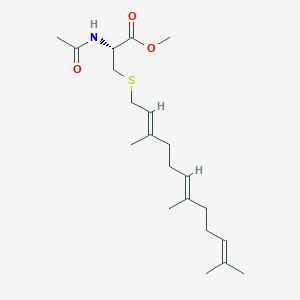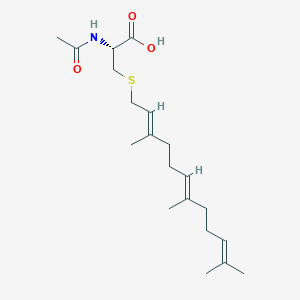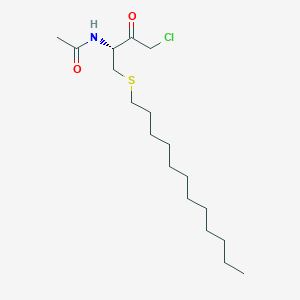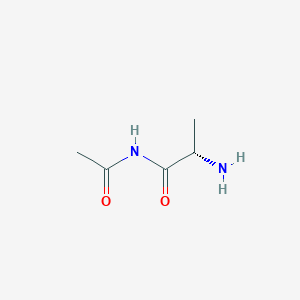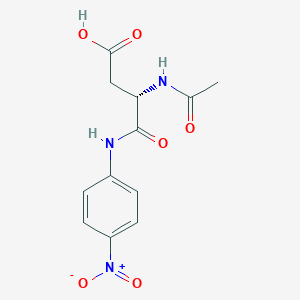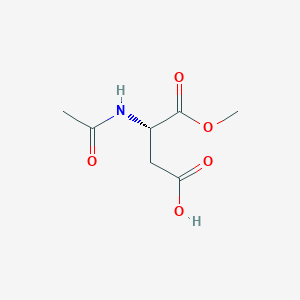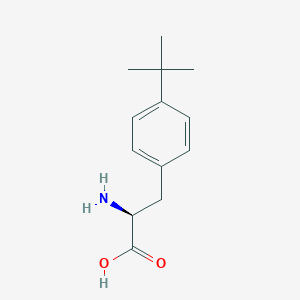
4-tert-Butyl-L-phenylalanine
Übersicht
Beschreibung
4-tert-Butyl-L-Phenylalanine (4-t-BPA) is an artificial amino acid derivative synthesized from L-phenylalanine and tert-butyl alcohol. It is a chiral compound, meaning that it has two stereoisomers, and is used as a building block in peptide synthesis. 4-t-BPA has numerous applications in the field of biochemistry, including protein synthesis, enzyme inhibition, and drug design.
Wissenschaftliche Forschungsanwendungen
General Uses
Specific Scientific Field
Organic Synthesis, Pharmaceuticals, Agrochemicals, Dyestuffs, and Food Industry .
Application Summary
“4-tert-Butyl-L-phenylalanine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, dyestuffs, and the food industry .
Application Methods
The specific methods of application or experimental procedures would depend on the particular use within these fields. Unfortunately, detailed methods were not available in the sources found.
Results or Outcomes
As this is a raw material and intermediate, the results or outcomes would be the successful synthesis of the desired end products in the respective fields .
NMR Spectroscopy
Specific Scientific Field
Application Summary
“4-tert-Butyl-L-phenylalanine” has been used for site-selective studies of proteins by NMR spectroscopy .
Application Methods
The amino acid was chemically synthesized and site-specifically incorporated into different proteins, using an amber stop codon, suppressor tRNA, and the broadband aminoacyl-tRNA synthetase .
Results or Outcomes
The 1H-NMR signals of the tert-butyl group were compared to the 1H-NMR signal of tert-butyltyrosine (Tby) in protein systems with molecular weights ranging from 8 to 54 kDa. The 1H-NMR resonance of the TMS group appeared near 0 ppm in a spectral region with few protein resonances, facilitating the observation of signal changes in response to ligand binding .
Peptide Synthesis
Specific Scientific Field
Application Summary
“4-tert-Butyl-L-phenylalanine” is used in peptide synthesis .
Application Methods
The specific methods of application or experimental procedures would depend on the particular peptide being synthesized. Unfortunately, detailed methods were not available in the sources found.
Results or Outcomes
As this is a raw material and intermediate, the results or outcomes would be the successful synthesis of the desired peptides .
Synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine
Specific Scientific Field
Application Summary
“4-tert-Butyl-L-phenylalanine” is used in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine .
Application Methods
The specific methods of application or experimental procedures would depend on the particular synthesis process. Unfortunately, detailed methods were not available in the sources found.
Results or Outcomes
The successful synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine would be the outcome .
Synthesis of L-Phenylalanine tert-butyl ester
Specific Scientific Field
Application Summary
“4-tert-Butyl-L-phenylalanine” is used in the synthesis of L-Phenylalanine tert-butyl ester .
Results or Outcomes
The successful synthesis of L-Phenylalanine tert-butyl ester would be the outcome .
Genetically Encoded Amino Acids
Specific Scientific Field
Application Summary
“4-tert-Butyl-L-phenylalanine” has been used for the chemical synthesis of genetically encoded amino acids .
Application Methods
The amino acid was chemically synthesized and incorporated into proteins .
Results or Outcomes
The successful incorporation of the synthesized amino acids into proteins would be the outcome .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJZKSXYLTYFPU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375923 | |
| Record name | 4-tert-Butyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-L-phenylalanine | |
CAS RN |
82372-74-5 | |
| Record name | p-tert-Butylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TERT-BUTYLPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10YZ0R5GQ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



